

Spectroscopic Data and Analysis of (2R)-6-Methoxynaringenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | (2R)-6-Methoxynaringenin | |
| Cat. No.: | B15573344 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (2R)-6-Methoxynaringenin, a naturally occurring flavanone with potential applications in drug development. Due to the limited availability of published experimental data for this specific stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental data for the parent compound, naringenin, for comparative purposes. Detailed experimental protocols common for the analysis of flavonoids are also provided.

Introduction

(2R)-6-Methoxynaringenin, also known as (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, is a methoxylated derivative of naringenin. The introduction of a methoxy group at the C-6 position can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemistry and pharmacological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in natural extracts or synthetic preparations.

Spectroscopic Data

While comprehensive experimental spectroscopic data for **(2R)-6-Methoxynaringenin** is not readily available in the reviewed literature, predicted NMR data offers valuable insight into its



expected spectral characteristics. For a robust analysis, this data is presented alongside the experimental data for the well-characterized parent compound, (2S)-Naringenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-Methoxynaringenin and Experimental ¹H NMR Data for (2S)-Naringenin.

| Position | Predicted ¹ H Chemical Shift (δ ppm) for 6- Methoxynaringe nin (in H ₂ O)[1] | Experimental ¹ H Chemical Shift (δ ppm) for (2S)-Naringenin (600 MHz, CD ₃ OD)[2] | Multiplicity | Coupling Constant (J Hz) |
|------------|---|--|--------------|-----------------------------|
| H-2 | - | 5.32 | dd | 12.9, 3.1 |
| Н-За | - | 3.07 | dd | 17.1, 12.9 |
| H-3b | - | 2.68 | dd | 17.1, 3.1 |
| H-5 | - | - | - | - |
| H-6 | - | 5.88 | d | 2.2 |
| H-8 | 6.12 | 5.88 | d | 2.2 |
| H-2', H-6' | 7.42 | 7.31 | d | 8.6 |
| H-3', H-5' | 6.91 | 6.81 | d | 8.6 |
| 6-OCH₃ | 3.85 | - | S | - |
| 5-OH | - | 12.04 | S | - |
| 7-OH | - | - | - | - |
| 4'-OH | - | - | - | - |

Note: Predicted data is sourced from the Natural Products Magnetic Resonance Database (NP-MRD). Experimental data for naringenin is provided for comparison. Chemical shifts and coupling constants can vary based on the solvent and instrument frequency used.



Table 2: Predicted ¹³C NMR Data for 6-Methoxynaringenin and Experimental ¹³C NMR Data for (2S)-Naringenin.

| Position | Predicted ¹³ C Chemical Shift (δ ppm) for 6- Methoxynaringenin (in H ₂ O) | Experimental ¹³ C Chemical Shift (δ ppm) for (2S)- Naringenin |
|------------|--|--|
| C-2 | - | 80.3 |
| C-3 | - | 44.1 |
| C-4 | - | 197.8 |
| C-4a | - | 103.2 |
| C-5 | - | 165.1 |
| C-6 | - | 97.0 |
| C-7 | - | 168.4 |
| C-8 | - | 96.1 |
| C-8a | - | 164.4 |
| C-1' | - | 129.7 |
| C-2', C-6' | - | 128.9 |
| C-3', C-5' | - | 116.5 |
| C-4' | - | 159.2 |
| 6-OCH₃ | - | - |

Note: Predicted data is sourced from the NP-MRD. Experimental data for naringenin is provided for comparison. The absence of a predicted value is indicated by "-".

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **(2R)-6-Methoxynaringenin** is not available in the reviewed literature. However, based on its molecular formula (C₁₆H₁₄O₆) and the known



fragmentation patterns of flavanones, the following characteristics can be anticipated.

Table 3: Predicted Mass Spectrometry Data for 6-Methoxynaringenin.

| Ionization Mode | lon | Calculated m/z | Notes |
|-----------------|--------------------|----------------|-----------------------|
| ESI+ | [M+H] ⁺ | 303.0812 | Protonated molecule |
| ESI+ | [M+Na]+ | 325.0631 | Sodium adduct |
| ESI- | [M-H] ⁻ | 301.0663 | Deprotonated molecule |

The fragmentation in MS/MS experiments would likely involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions. For instance, cleavage of the C-ring could yield fragments corresponding to the A-ring and B-ring portions of the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for flavonoids like **(2R)-6-Methoxynaringenin**, based on common practices in phytochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and can affect the chemical shifts of hydroxyl protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) for optimal signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



- 13C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assigning quaternary
 carbons and linking different spin systems.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Timeof-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system (LC-MS).
- Ionization: Electrospray ionization (ESI) is the most common technique for analyzing flavonoids due to its soft ionization nature, which typically produces intact molecular ions.
- Data Acquisition:
 - Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).





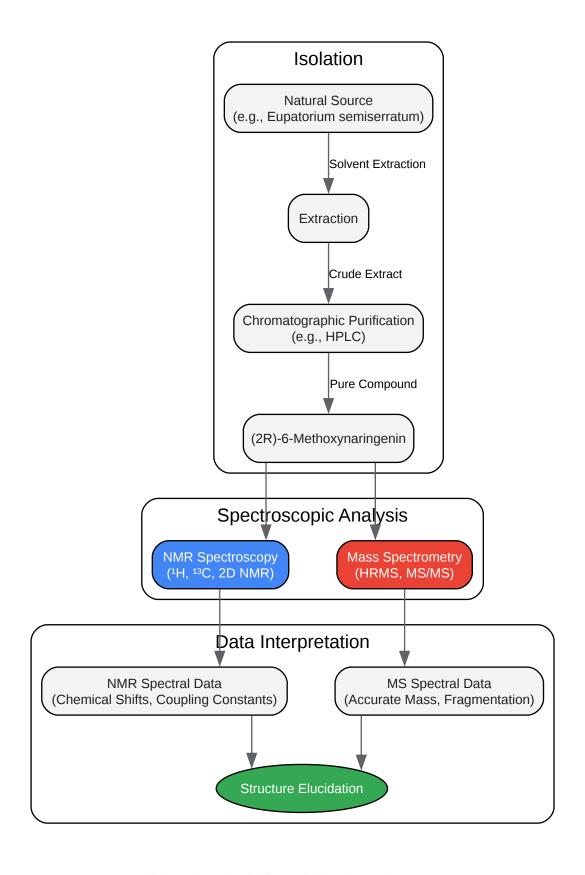


 Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragment ions. This fragmentation pattern provides valuable structural information.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like **(2R)-6-Methoxynaringenin**.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic analysis of a natural product.





Click to download full resolution via product page

Caption: Logical flow for structure elucidation using NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of (2R)-6-Methoxynaringenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573344#spectroscopic-data-for-2r-6methoxynaringenin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com